Potassium trifluoro(4-formylthiophen-3-yl)borate
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Overview
Description
Potassium trifluoro(4-formylthiophen-3-yl)boranuide is a specialized organoboron compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of a trifluoroborate group attached to a thiophene ring, which is further functionalized with a formyl group. The unique structure of potassium trifluoro(4-formylthiophen-3-yl)boranuide makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-formylthiophen-3-yl)boranuide typically involves the reaction of 4-formylthiophene with a boron trifluoride source in the presence of a potassium salt. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
4-formylthiophene+BF3⋅OEt2+KOH→potassium trifluoro(4-formylthiophen-3-yl)boranuide
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(4-formylthiophen-3-yl)boranuide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-formylthiophen-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoroborate group can participate in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: 4-carboxythiophene
Reduction: 4-hydroxymethylthiophene
Substitution: Various biaryl compounds depending on the coupling partner
Scientific Research Applications
Potassium trifluoro(4-formylthiophen-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used to synthesize biologically active molecules for drug discovery.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium trifluoro(4-formylthiophen-3-yl)boranuide exerts its effects is primarily through its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. The formyl group can also undergo various transformations, adding to the versatility of this compound.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-formylphenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-formylthiophen-3-yl)boranuide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl-based trifluoroborates. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and materials with specific electronic characteristics.
Properties
Molecular Formula |
C5H3BF3KOS |
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Molecular Weight |
218.05 g/mol |
IUPAC Name |
potassium;trifluoro-(4-formylthiophen-3-yl)boranuide |
InChI |
InChI=1S/C5H3BF3OS.K/c7-6(8,9)5-3-11-2-4(5)1-10;/h1-3H;/q-1;+1 |
InChI Key |
JVHPTRPQPPJMHX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CSC=C1C=O)(F)(F)F.[K+] |
Origin of Product |
United States |
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